molecular formula C12H16ClNO2 B13502163 Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Cat. No.: B13502163
M. Wt: 241.71 g/mol
InChI Key: YMFIWHDGNLCBSU-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate typically involves the reaction of 3-chlorobenzaldehyde with ethyl 3-aminopropanoate. The reaction is carried out in the presence of a suitable catalyst, such as pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . The reaction proceeds at room temperature, yielding the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-{[(3-chlorophenyl)methyl]amino}propanoic acid.

    Reduction: Formation of 3-{[(3-chlorophenyl)methyl]amino}propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is unique due to the presence of the 3-chlorophenyl group and the amino propanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 3-[(3-chlorophenyl)methylamino]propanoate

InChI

InChI=1S/C12H16ClNO2/c1-2-16-12(15)6-7-14-9-10-4-3-5-11(13)8-10/h3-5,8,14H,2,6-7,9H2,1H3

InChI Key

YMFIWHDGNLCBSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=CC(=CC=C1)Cl

Origin of Product

United States

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